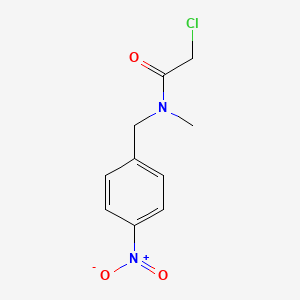

2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide

Description

2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide (CAS: 2653-16-9) is an organic compound with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 224.63 g/mol . It is a white crystalline solid with a melting point of 170–172°C and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound features a chloroacetamide backbone, a methyl group on the nitrogen, and a para-nitrobenzyl substituent. It serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, owing to its reactive chloro and electron-withdrawing nitro groups .

Properties

IUPAC Name |

2-chloro-N-methyl-N-[(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-12(10(14)6-11)7-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYIAIBDDMXEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Methyl-N-(4-Nitrobenzyl)Amine

The secondary amine precursor, N-methyl-N-(4-nitrobenzyl)amine, is synthesized via methylation of 4-nitrobenzylamine. This step employs methyl iodide in the presence of a weak base (e.g., potassium carbonate) to prevent over-alkylation. Stoichiometric control ensures selective mono-methylation, yielding the secondary amine in 70–75% purity after extraction with ethyl acetate.

Reaction Conditions:

Acylation with Chloroacetyl Chloride

The secondary amine reacts with chloroacetyl chloride under inert conditions to form the target compound. Triethylamine is added to neutralize HCl byproducts, enhancing reaction efficiency.

Optimized Protocol:

-

Molar Ratio: 1:1.2 (amine:chloroacetyl chloride)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0–5°C (to minimize side reactions)

-

Yield: 80–85% after silica gel column chromatography (hexane:ethyl acetate = 4:1).

Table 1: Direct Acylation Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Amine Precursor | N-methyl-N-(4-nitrobenzyl)amine | |

| Acylating Agent | Chloroacetyl chloride | |

| Reaction Time | 2–4 hours | |

| Purification | Column chromatography | |

| Typical Yield | 80–85% |

Coupling Agent-Mediated Synthesis

Carbodiimide-Based Coupling

For laboratories avoiding acyl chlorides, chloroacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). This method is advantageous for moisture-sensitive intermediates.

Procedure:

-

Activation: Chloroacetic acid (8 mmol), EDCI (8.8 mmol), and DMAP (0.08 mmol) in DCM (16 mL) are stirred for 30 minutes.

-

Coupling: N-methyl-N-(4-nitrobenzyl)amine (7.2 mmol) is added, and the mixture is stirred at 25°C for 16 hours.

-

Workup: Extraction with DCM, drying over Na2SO4, and solvent evaporation.

Advantages and Limitations

-

Advantages: Reduced handling of corrosive acyl chlorides.

-

Limitations: Lower yields compared to direct acylation; requires stoichiometric coupling agents.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and cost-effectiveness. Continuous flow reactors enable precise temperature control (60–80°C) and rapid mixing, achieving 90% conversion rates in 30 minutes.

Key Features:

Purification Techniques

-

Crystallization: The crude product is recrystallized from isopropanol, yielding 95% purity.

-

Distillation: Solvent recovery reduces production costs by 40%.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acylation | 80–85% | >95% | Moderate | High |

| EDCI Coupling | 60–65% | 90–92% | Low | Moderate |

| Industrial Flow Process | 85–90% | 95–98% | High | Very High |

Critical Insights

-

Direct Acylation: Preferred for small-scale synthesis due to high yields and simplicity.

-

Industrial Methods: Optimized for throughput but require significant upfront infrastructure investment.

Troubleshooting and Optimization

Common Challenges

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or nitroso derivatives.

Reduction: Reduction reactions can produce amines or hydroxylamines.

Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

One of the primary applications of 2-chloro-N-methyl-N-(4-nitro-benzyl)-acetamide is as an intermediate in the synthesis of Nintedanib , a tyrosine kinase inhibitor approved by the FDA for treating idiopathic pulmonary fibrosis. The compound serves as a critical building block in the synthesis pathway due to its unique structural properties that facilitate further chemical transformations.

In-depth mechanistic studies have been conducted to understand the reactivity and selectivity of this compound when used in enzyme inhibition assays. For example, derivatives of related compounds have shown significant enzyme inhibition against carbonic anhydrases, indicating potential applications in cancer therapy .

Case Studies

-

Nintedanib Synthesis :

- A study demonstrated the efficient synthesis of Nintedanib using the aforementioned intermediate. The process involved careful control of reaction conditions to minimize impurities and maximize yield, highlighting the importance of this compound in pharmaceutical manufacturing.

- Anticancer Activity :

Mechanism of Action

The mechanism by which 2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

2-Chloro-N-(4-nitrophenyl)acetamide (CAS: 17329-87-2)

N-(4-Chlorophenyl)acetamide (CAS: 539-03-7)

2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide

2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide

- Molecular Formula : C₈H₈ClN₂O₃S

- Molecular Weight : 244.68 g/mol

- Key Differences: Sulfamoyl group replaces the nitro substituent, increasing polarity and aqueous solubility. Potential for hydrogen bonding, altering pharmacokinetic properties .

- Applications : Explored as a sulfonamide-based drug precursor .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Nitro Group (NO₂): In the target compound, the para-nitro group is a strong electron-withdrawing group, enhancing electrophilic substitution reactivity at the benzyl ring. This contrasts with methoxy (electron-donating) or sulfamoyl (polar but less electron-withdrawing) groups in analogs .

- Chloro Group (Cl) : The α-chloroacetamide moiety enables nucleophilic substitution, critical for forming bonds with amines or thiols in drug synthesis .

Physicochemical Properties

Pharmacological and Industrial Relevance

- Anti-Cancer Potential: Acetamide derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) show promise in inhibiting cancer cell lines (e.g., MCF-7, HCT-116) . The target compound’s nitro group may enhance DNA intercalation or enzyme inhibition.

- Agrochemical Applications : Chloroacetamides are precursors to herbicides (e.g., metolachlor), where the nitro group could modify soil persistence .

Biological Activity

2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings.

- Molecular Formula : C9H9ClN2O3

- Molecular Weight : 228.63 g/mol

- CAS Number : 2653-16-9

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40-50 µg/mL | 29 |

| P. aeruginosa | 40-50 µg/mL | 24 |

| S. typhi | 40-50 µg/mL | 30 |

| K. pneumoniae | 40-50 µg/mL | 19 |

These results indicate that the compound has comparable activity to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies on various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation:

- Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer)

- Key Findings :

Enzyme Inhibition

This compound has shown promising results in enzyme inhibition studies:

- Carbonic Anhydrase (CA) Inhibition :

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins, revealing favorable binding affinities that correlate with its biological activities. These studies are essential for understanding the mechanisms through which the compound exerts its effects and for guiding future modifications to enhance efficacy .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide, and how is its structure validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are often prepared by reacting chloroacetyl chloride with substituted benzylamines under basic conditions (e.g., using triethylamine in anhydrous THF). Structural validation employs NMR (¹H/¹³C), IR (to confirm amide C=O and nitro group stretches), and mass spectrometry (to verify molecular weight). Single-crystal X-ray diffraction is critical for resolving bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for synthesizing bioactive molecules, such as enzyme inhibitors or antimicrobial agents. The nitro and chloro groups enhance electrophilicity, enabling interactions with biological targets. For instance, structurally similar chloroacetamides have shown antibacterial activity via docking studies with bacterial enzymes .

Q. Which analytical techniques are essential for characterizing its purity and stability?

- HPLC/LC-MS : To assess purity and detect byproducts.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability.

- X-ray crystallography : Confirms stereochemistry and packing interactions, which influence solubility and reactivity .

Q. How does the nitro group influence the compound’s reactivity in organic synthesis?

The nitro group is strongly electron-withdrawing, activating the benzyl ring for electrophilic substitution. It also stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to amines). This property is exploited in multi-step syntheses of heterocycles like thiadiazoles or quinazolines .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential toxicity. Avoid inhalation and skin contact. Waste disposal must follow regulations for halogenated/nitro-containing organics. Safety data for analogous compounds highlight risks of mutagenicity .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved during structural elucidation?

Discrepancies in peak splitting (e.g., amide proton shifts) may arise from tautomerism or solvent effects. Use VT-NMR (variable temperature) to probe dynamic processes. Compare experimental data with computational predictions (DFT-based chemical shift calculations) and cross-validate via 2D NMR (COSY, HSQC) .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Reaction engineering : Use slow addition of chloroacetyl chloride to control exothermicity.

- Solvent selection : Anhydrous DMF or acetonitrile improves solubility of nitroaromatic intermediates.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilic substitution efficiency. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate formation .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect its crystallographic packing and solubility?

X-ray studies of related compounds reveal that N–H···O and C–H···O hydrogen bonds form layered structures parallel to the ab plane. These interactions reduce solubility in nonpolar solvents but enhance stability in polar aprotic solvents like DMSO. Solubility can be modulated by introducing methyl or methoxy groups to disrupt packing .

Q. What computational methods are used to predict its biological activity and binding modes?

- Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., bacterial dihydrofolate reductase).

- MD simulations : Assess binding stability over time.

- QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy) with activity. Studies on similar acetamides identified hydrophobic interactions and hydrogen bonding as key binding drivers .

Q. How can structural modifications improve its pharmacokinetic properties without compromising activity?

- Prodrug approaches : Replace the nitro group with a bioreducible moiety (e.g., nitroreductase-activated prodrugs).

- Lipid conjugation : Attach fatty acid chains to enhance membrane permeability.

- Stereochemical tuning : Introduce chiral centers to optimize target selectivity.

These strategies are informed by comparative studies of analogs with varying substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.